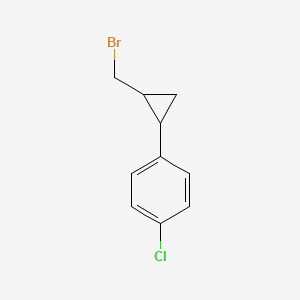
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene is an organic compound that features a cyclopropyl group attached to a benzene ring with a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of molecular bromine (Br2) or copper (II) bromide (CuBr2) as brominating agents . The reaction is carried out in the presence of a base such as triethylamine (Et3N) to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopropylmethyl derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo further reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: Similar structure but lacks the chlorobenzene ring.
4-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a bromomethyl cyclopropyl group.
Cyclopropylmethyl chloride: Similar cyclopropylmethyl group but with a chloride substituent instead of bromine.
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)cyclopropyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-6-8-5-10(8)7-1-3-9(12)4-2-7/h1-4,8,10H,5-6H2 |
InChI Key |
LSBXKYHZZXYRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



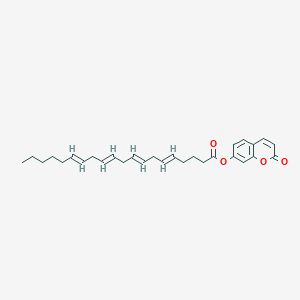

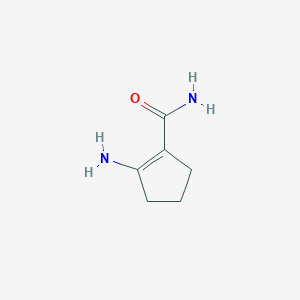
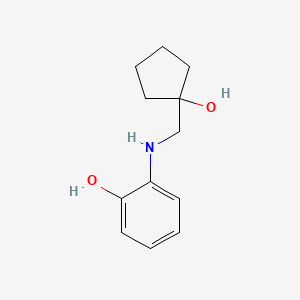
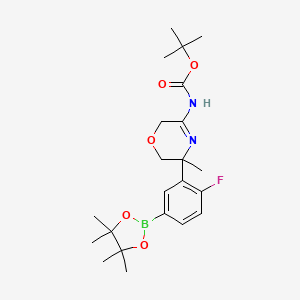
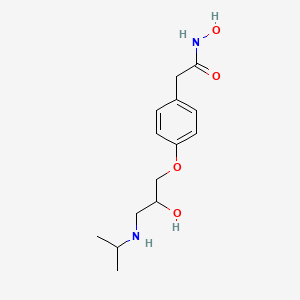
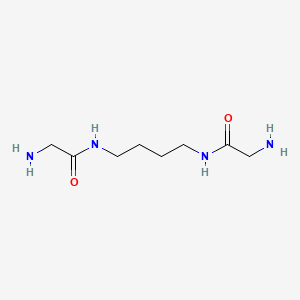
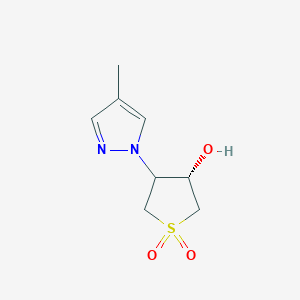
![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
